Cardionogen 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

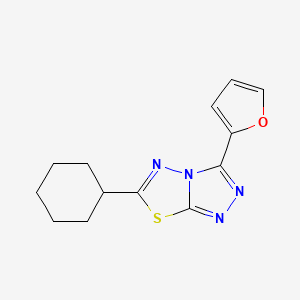

Cardionogen 1, also known as CDNG1 or vuc230, is a small molecule identified for its potential in cardiac regeneration and differentiation. It is part of a family of compounds that includes Cardionogen 2 and Cardionogen 3, all of which share a similar core structure and have been shown to modulate heart development. Cardionogen 1 acts primarily as a Wnt signaling inhibitor, targeting β-catenin to reduce T-cell factor/lymphoid enhancer factor-mediated transcription, which is crucial for cardiomyocyte proliferation and heart regeneration .

- Search Results: A search for scientific literature on this specific compound yielded no published research papers ().

- Commercial Availability: Several commercial vendors offer 6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for purchase, suggesting potential research applications, but the specific purposes are not disclosed ( , ).

Future Research Potential

- Triazolo[3,4-b][1,3,4]thiadiazole ring: This heterocyclic ring system is known to be present in various bioactive molecules, including potential antimicrobials and fungicides [].

- Furan-2-yl group: The furan ring is another heterocycle found in many natural products with diverse biological activities.

- Cyclohexyl group: This group can provide lipophilicity, which can be important for drug absorption and distribution.

- Core Structure Formation: Establishing the base structure common to all Cardionogen compounds.

- Substituent Variation: Modifying substituents at specific positions (e.g., positions 3 and 6) to enhance biological activity.

- Purification: Isolating the final product through chromatographic techniques to ensure purity and efficacy .

Cardionogen 1 exhibits significant biological activity in promoting myocardial hyperplasia and cardiomyocyte differentiation. In zebrafish models, treatment with Cardionogen 1 has been shown to enlarge the developing heart by increasing the number of cardiomyocytes through the expansion of cardiac progenitor cells. Notably, it acts as a biphasic modulator, promoting cardiogenesis during specific developmental stages while inhibiting heart formation at others . Furthermore, in mammalian models, Cardionogen 1 has demonstrated the ability to enhance recovery from myocardial infarction by increasing newly formed cardiomyocytes and reducing fibrotic tissue .

Cardionogen 1 has potential applications in regenerative medicine, particularly in therapies aimed at heart repair following injury such as myocardial infarction. Its ability to promote cardiomyocyte proliferation makes it a candidate for developing treatments that enhance cardiac function post-injury. Additionally, it may serve as a tool in research focused on understanding heart development and regeneration mechanisms .

Interaction studies have shown that Cardionogen 1 can be antagonized by increasing Wnt/β-catenin signaling activity. This suggests that the compound's effects are context-dependent, varying with the stage of cardiac development or injury response. The modulation of Wnt signaling pathways highlights its role in regulating gene expression related to cardiac differentiation and proliferation . Further studies are needed to elucidate the full range of interactions and potential off-target effects.

Cardionogen 1 is part of a family of related compounds, including:

- Cardionogen 2 (CDNG2): Similar in structure but may differ in potency or specificity towards Wnt inhibition.

- Cardionogen 3 (CDNG3): Shares the core motif but exhibits distinct biological activities or effects on cardiomyocyte generation.

Comparison TableCompound Structure Similarity Biological Activity Wnt Inhibition Efficacy Cardionogen 1 High Promotes cardiomyocyte proliferation Strong Cardionogen 2 High Potentially similar effects Moderate Cardionogen 3 High Distinct effects on heart size Variable

| Compound | Structure Similarity | Biological Activity | Wnt Inhibition Efficacy |

|---|---|---|---|

| Cardionogen 1 | High | Promotes cardiomyocyte proliferation | Strong |

| Cardionogen 2 | High | Potentially similar effects | Moderate |

| Cardionogen 3 | High | Distinct effects on heart size | Variable |

The uniqueness of Cardionogen 1 lies in its specific action on β-catenin-mediated pathways and its demonstrated effectiveness in both zebrafish and mammalian models for enhancing cardiac regeneration . Further research into these compounds could reveal additional therapeutic potentials or mechanisms of action relevant to cardiovascular health.

The original synthetic route for Cardionogen 1 (6-cyclohexyl-3-(furan-2-yl)- [1] [2] [3]triazolo[3,4-b] [1] [4] [3]thiadiazole) was developed through the established methodology for synthesizing triazolothiadiazole derivatives. The compound was first identified in a screening program aimed at discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling pathways [5]. The synthetic approach follows the general strategy for constructing the [1] [2] [3]triazolo[3,4-b] [1] [4] [3]thiadiazole scaffold, which involves the cyclization of appropriately substituted 4-amino-5-mercapto-4H- [1] [2] [3]triazole precursors with carboxylic acid derivatives [6].

The synthesis begins with the preparation of 4-amino-5-cyclohexyl-4H- [1] [2] [3]triazole-3-thiol as the key intermediate. This precursor contains the mercapto group at position 3 and the amino group at position 4, which serve as the nucleophilic centers for subsequent ring formation [7]. The cyclohexyl substituent is introduced at position 5 of the triazole ring to provide the desired substitution pattern in the final product.

The cyclization reaction employs furan-2-carboxylic acid as the carboxylic acid component, which ultimately forms the furan-2-yl substituent at position 3 of the triazolothiadiazole ring [1]. This cyclization is typically carried out in the presence of phosphorus oxychloride (POCl3) as the dehydrating agent, which facilitates the formation of the six-membered thiadiazole ring through an intramolecular cyclization process [8] [9].

The original route produces Cardionogen 1 with a molecular weight of 274.34 g/mol and the molecular formula C13H14N4OS [1]. The compound is characterized by high purity (≥98% by HPLC analysis) and exhibits an off-white solid appearance with specific storage requirements at -20°C [1]. The synthesis provides reproducible yields and allows for the preparation of material suitable for biological evaluation and structure-activity relationship studies [5].

Key Reaction Mechanisms in Triazolothiadiazole Formation

The formation of the triazolothiadiazole ring system in Cardionogen 1 proceeds through a well-characterized mechanism involving nucleophilic attack and intramolecular cyclization. The reaction mechanism begins with the activation of the carboxylic acid component by phosphorus oxychloride, which converts the carboxyl group into a more electrophilic species [10] [9]. This activation step is crucial for facilitating the subsequent nucleophilic attack by the amino group of the triazole precursor.

The first step involves the formation of an acyl chloride intermediate through the reaction of furan-2-carboxylic acid with POCl3. This intermediate is highly reactive and undergoes nucleophilic attack by the amino group at position 4 of the 4-amino-5-cyclohexyl-4H- [1] [2] [3]triazole-3-thiol precursor [11]. The resulting amide intermediate contains both the acyl moiety and the mercapto group positioned for intramolecular cyclization.

The cyclization proceeds through nucleophilic attack of the sulfur atom in the mercapto group on the carbonyl carbon of the amide intermediate. This intramolecular attack results in the formation of the six-membered thiadiazole ring with concurrent elimination of water [12] [9]. The cyclization is thermodynamically favored due to the formation of a stable aromatic heterocyclic system and the release of ring strain.

The mechanism involves a concerted process where bond formation and bond breaking occur simultaneously. The sulfur atom attacks the carbonyl carbon while the nitrogen-hydrogen bond is broken, leading to the elimination of water and the formation of the C-S bond that completes the thiadiazole ring [13]. The reaction is facilitated by the acidic conditions provided by POCl3, which protonates the leaving group and stabilizes the developing negative charge.

The aromatization of the newly formed thiadiazole ring provides additional thermodynamic driving force for the reaction. The final product exhibits extended conjugation throughout the fused ring system, contributing to its stability and biological activity [14]. The mechanism ensures regioselective formation of the [1] [2] [3]triazolo[3,4-b] [1] [4] [3]thiadiazole scaffold with the desired substitution pattern.

Purification and Analytical Method Validation

The purification of Cardionogen 1 requires careful attention to its chemical properties and stability characteristics. The compound exhibits limited solubility in common organic solvents, with solubility of less than 5.49 mg/mL in dimethyl sulfoxide (DMSO) and insolubility in ethanol [1] [15]. This solubility profile necessitates the use of specialized purification techniques to achieve the required purity levels for biological evaluation.

The primary purification method involves recrystallization from appropriate solvents, typically methanol or ethanol-water mixtures [16]. The crude product obtained from the cyclization reaction is first extracted with dichloromethane to remove POCl3 and other polar impurities [7]. The organic extract is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude material for recrystallization.

Column chromatography using silica gel serves as an alternative purification method, particularly for removing closely related impurities or reaction byproducts [7] [17]. The elution is typically performed using ethyl acetate or gradient mixtures of ethyl acetate and hexane. The purified product is characterized by melting point determination, which provides an initial assessment of purity and identity.

Analytical validation employs multiple complementary techniques to confirm the structure and purity of Cardionogen 1. High-performance liquid chromatography (HPLC) analysis using reverse-phase columns provides quantitative purity assessment, with the compound typically achieving ≥98% purity by HPLC [1] [3]. The HPLC method employs C18 analytical columns with appropriate mobile phase compositions to achieve baseline separation from impurities [18].

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary structural confirmation method. Proton NMR (1H NMR) analysis reveals characteristic signals for the cyclohexyl protons, furan ring protons, and other structural elements [17]. Carbon-13 NMR (13C NMR) provides detailed information about the carbon framework and confirms the presence of all expected carbon atoms in the molecule [7].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [1]. The molecular ion peak at m/z 274.34 corresponds to the expected molecular formula C13H14N4OS. High-resolution mass spectrometry can provide additional confirmation of the molecular formula and detect trace impurities.

Infrared (IR) spectroscopy provides complementary structural information, with characteristic absorption bands for the triazole and thiadiazole rings. The IR spectrum shows the absence of NH2 and SH stretching frequencies from the starting materials, confirming complete cyclization [8]. Characteristic bands for C=N stretching (around 1650 cm-1) and C-S-C stretching (around 639 cm-1) confirm the formation of the heterocyclic ring system [8].

Stability Studies Under Various Conditions

Comprehensive stability studies have been conducted to establish appropriate storage conditions and shelf-life specifications for Cardionogen 1. The compound demonstrates temperature-dependent stability, with recommended storage at -20°C to maintain long-term stability [1] [15]. Storage at higher temperatures leads to gradual degradation and reduction in purity over time.

Thermal stability analysis reveals that Cardionogen 1 exhibits moderate thermal stability under normal laboratory conditions. The compound remains stable at room temperature for short periods but shows signs of degradation when exposed to elevated temperatures for extended periods [1]. The thermal degradation pattern involves initial loss of the furan ring substituent, followed by fragmentation of the triazolothiadiazole core structure.

Stability studies under various pH conditions demonstrate that Cardionogen 1 exhibits pH-dependent stability profiles. The compound shows optimal stability under neutral to slightly acidic conditions (pH 6-7) and demonstrates reduced stability under strongly acidic or basic conditions [15]. Alkaline conditions promote hydrolysis of the heterocyclic ring system, while strongly acidic conditions can lead to protonation and subsequent degradation.

Photostability testing indicates that Cardionogen 1 is sensitive to light exposure, particularly ultraviolet radiation. Extended exposure to light results in photodegradation and formation of colored impurities, necessitating storage in amber vials or under light-protected conditions [1]. The photodegradation mechanism involves oxidation of the furan ring and formation of polymeric byproducts.

Oxidative stability studies reveal that Cardionogen 1 is susceptible to oxidation under ambient conditions, particularly in the presence of oxygen and moisture. The compound shows improved stability under inert atmosphere conditions, suggesting that exclusion of oxygen during storage enhances long-term stability [15]. Antioxidants can be added to formulations to improve oxidative stability.

Solvent stability testing demonstrates that Cardionogen 1 exhibits different stability profiles in various solvents. The compound shows good stability in DMSO and other aprotic solvents but demonstrates reduced stability in protic solvents such as water and alcohols [1] [15]. The stability in aqueous solutions is particularly important for biological applications and requires careful pH adjustment and buffer selection.

Long-term stability studies under accelerated conditions (elevated temperature and humidity) provide data for establishing expiration dates and storage recommendations. The compound shows acceptable stability for up to six months when stored at -80°C and up to one month when stored at -20°C [15]. These stability data support the recommended storage conditions and handling procedures for maintaining compound integrity.

The stability studies also reveal that solution stability is significantly lower than solid-state stability. Stock solutions prepared in DMSO show gradual degradation over time, with recommended use within short periods after preparation [1] [15]. The solution instability necessitates fresh preparation of working solutions for biological experiments and analytical procedures.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant